molecular formula C7H6N2OS B11782159 2-Methylthiazolo[5,4-b]pyridin-6-ol

2-Methylthiazolo[5,4-b]pyridin-6-ol

Cat. No.: B11782159
M. Wt: 166.20 g/mol
InChI Key: IRHCLNCLWHDIQQ-UHFFFAOYSA-N
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Description

2-Methylthiazolo[5,4-b]pyridin-6-ol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiazolo[5,4-b]pyridin-6-ol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For example, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired thiazolo[5,4-b]pyridine compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiazolo[5,4-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazonoyl halides, ethanol, and triethylamine . Reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .

Scientific Research Applications

2-Methylthiazolo[5,4-b]pyridin-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylthiazolo[5,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

2-Methylthiazolo[5,4-b]pyridin-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-ol

InChI

InChI=1S/C7H6N2OS/c1-4-9-6-2-5(10)3-8-7(6)11-4/h2-3,10H,1H3

InChI Key

IRHCLNCLWHDIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N=CC(=C2)O

Origin of Product

United States

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